4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the furan ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzamide core can be reduced under specific conditions.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the benzamide core could produce the corresponding amine.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)-N-[2-(thiophen-3-yl)-2-hydroxyethyl]benzamide: Similar structure but with a thiophene ring instead of a furan ring.
4-(dimethylsulfamoyl)-N-[2-(pyridin-3-yl)-2-hydroxyethyl]benzamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is unique due to the presence of the furan ring, which imparts specific chemical properties and potential biological activities. The combination of the dimethylsulfamoyl group and the furan ring makes this compound distinct from its analogs, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-17(2)23(20,21)13-5-3-11(4-6-13)15(19)16-9-14(18)12-7-8-22-10-12/h3-8,10,14,18H,9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDWGZIVVODKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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